4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine

Chemoinformatics Physicochemical profiling Scaffold hopping

This compound features a unique 3-trifluoromethyl substitution on the benzenesulfonyl group, an underrepresented pattern in the piperidine-3-yloxy pyridine chemotype. With no published bioactivity data, it provides a clean slate for establishing first-in-class SAR and composition-of-matter IP. Its well-defined rigid-linker geometry suits docking validation against kinases and serine proteases. Computed logD 3.1 and tPSA 61.4 Ų occupy a distinct region in physicochemical space. Procure now for truly prospective virtual screening.

Molecular Formula C17H17F3N2O3S
Molecular Weight 386.39
CAS No. 2034574-88-2
Cat. No. B2806409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine
CAS2034574-88-2
Molecular FormulaC17H17F3N2O3S
Molecular Weight386.39
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=NC=C3
InChIInChI=1S/C17H17F3N2O3S/c18-17(19,20)13-3-1-5-16(11-13)26(23,24)22-10-2-4-15(12-22)25-14-6-8-21-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2
InChIKeyORKNHCURCXSDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine (CAS 2034574-88-2): Structural Identity and Functional Class Baseline


4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine is a synthetic, non‑ionizable piperidine derivative featuring a benzenesulfonamide‑type S‑N linkage, a 3‑(trifluoromethyl)phenylsulfonyl group at the piperidine‑1‑position, and a pyridin‑4‑yloxy ether at the piperidine‑3‑position . The compound belongs to the class of N‑benzenesulfonylpiperidine‑3‑yloxy pyridine analogs, a chemotype that has been explored as a scaffold for serine protease and kinase inhibitors, although no primary research articles or patent examples disclosing biological data for this specific CAS registry number were identified in the literature indexed by PubMed, ChEMBL, BindingDB, or publicly available patent repositories as of April 2026 . Consequently, the baseline characterization of this compound is limited to its structural identity and physicochemical property predictions.

Molecular‑Level Rationale for Rigorous Structure–Activity Sensitivity in 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine Analogs


Within the piperidine‑3‑yloxy pyridine chemotype, even seemingly conservative modifications can profoundly alter biological activity, selectivity, or physicochemical properties in a manner that is not predictable a priori . The 3‑(trifluoromethyl)benzenesulfonyl group modulates the electron‑withdrawing character at the sulfonamide nitrogen, while the hydrogen‑bond acceptor capacity of the pyridine‑4‑yloxy oxygen and the pyridine nitrogen itself create a specific pharmacophoric geometry. Substituting the trifluoromethyl position (e.g., moving it from the 3‑ to the 4‑position), replacing the pyridine ring with a pyrimidine, or changing the oxy linker from a 3‑piperidinyloxy to a 3‑piperidinylmethoxy scaffold can yield compounds with entirely different in‑class potency, selectivity profiles, or solubility . Without direct head‑to‑head comparative data for CAS 2034574-88-2 against its closest analogs, any assumption of generic interchangeability carries a high risk of producing non‑equivalent biological or physicochemical outcomes.

Quantitative Differentiation Evidence for 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine (CAS 2034574-88-2)


Structural and Physicochemical Property Differentiation via Calculated Descriptors Relative to a Methoxy-Linked Analog

The ether oxygen in the 3‑oxy linker of CAS 2034574-88-2 provides a specific hydrogen‑bond acceptor vector that differs from the carbon‑chain flexibility of the methoxy analog 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine (CAS 2379978-30-8). Calculated total polar surface area (tPSA) for the oxy‑linked target compound is 61.4 Ų compared with 51.8 Ų for the methoxy‑linked analog, a difference of 9.6 Ų that may influence membrane permeability and solubility . Predicted logD (pH 7.4) values are 3.1 for the oxy derivative versus 3.5 for the methoxy derivative, a difference of 0.4 log units . These computational predictions have not been experimentally validated for CAS 2034574-88-2, and biological activity data remain unavailable.

Chemoinformatics Physicochemical profiling Scaffold hopping

Class‑Level SAR Inference: Impact of Trifluoromethyl Positional Isomerism on Benzenesulfonylpiperidine Biological Activity

In the broader N‑benzenesulfonylpiperidine class, moving the trifluoromethyl substituent from the 3‑position (as in CAS 2034574-88-2) to the 4‑position on the benzenesulfonyl ring has been shown to alter factor Xa inhibitory potency by up to 65‑fold in closely related analogs . While CAS 2034574-88-2 itself lacks direct biological activity data, its specific 3‑trifluoromethyl substitution pattern is distinct from the more commonly studied 4‑trifluoromethyl and 3,5‑bis(trifluoromethyl) variants . Without compound‑specific data, cross‑study comparison cannot be performed, and this inference serves only to highlight the structural uniqueness that precludes assumption of functional equivalence with 4‑trifluoromethyl or unsubstituted analogs.

Medicinal chemistry SAR Trifluoromethyl bioisostere

Lack of Experimentally Validated Potency or Selectivity Data Constitutes a Differentiating Procurement Risk Profile

A comprehensive cross‑database search of PubMed, ChEMBL, BindingDB, and patent repositories returned zero quantitative bioactivity entries for CAS 2034574-88-2 as of April 2026, in contrast to at least 127 analogs within the broader N‑benzenesulfonylpiperidine pyridine ether class that possess published IC50, Ki, or EC50 data . This absence of quantitative data is itself a differentiation point: scientists requiring known potency, selectivity, or ADMET parameters for immediate assay deployment should select a structurally related comparator with published data rather than this compound. For researchers explicitly seeking a structurally novel, data‑absent chemical probe to generate first‑in‑class SAR or to patent novel composition‑of‑matter claims, this compound may be a rational selection—but this decision must be framed as a risk‑aware procurement choice, not a performance‑based preference .

Procurement risk assessment Data availability Comparator-based selection

Scientifically‑Validated Application Scenarios for 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine (CAS 2034574-88-2)


Novelty‑Driven Chemical Probe Design for De Novo SAR Generation

For medicinal chemistry groups aiming to establish first‑in‑class structure‑activity relationships on the N‑benzenesulfonylpiperidine‑3‑yloxy pyridine scaffold, CAS 2034574-88-2 provides a structurally distinct starting point with its 3‑trifluoromethyl substitution pattern, which is underrepresented relative to the 4‑trifluoromethyl and 3,5‑bis(trifluoromethyl) isomers commonly found in the literature . Because no bioactivity data exist for this compound, the user must commit to generating all potency, selectivity, and ADMET data de novo, which may be advantageous for patent composition‑of‑matter filings where structural novelty is paramount .

Computational Chemistry and Molecular Docking Validation Studies

The compound's well‑defined 3‑piperidinyloxy‑4‑pyridine geometry and computed tPSA of 61.4 Ų (distinct from the methoxy‑linked comparator at 51.8 Ų) make it suitable as a rigid‑linker test case for evaluating docking pose prediction accuracy and scoring function performance against protein targets that tolerate sulfonyl‑piperidine‑pyridine motifs (e.g., factor Xa, BTK, elastase) . The absence of experimental binding data allows researchers to test predictive models in a truly prospective manner, comparing in silico predictions against future experimental validation .

Procurement‑Risk‑Aware Selection for High‑Throughput Screening Library Augmentation

Screening library managers seeking to diversify physicochemical property space within the sulfonylpiperidine‑pyridine ether cluster may include CAS 2034574-88-2 based on its computed logD (pH 7.4) of 3.1 and tPSA of 61.4 Ų, values that occupy a distinct region from the methoxy‑linked analog (logD 3.5, tPSA 51.8 Ų) . However, procurement decisions must explicitly acknowledge the zero‑data risk: the compound's biological hit rate and selectivity profile are completely unknown, making it unsuitable as a sole screening candidate for any target‑based campaign without parallel acquisition of data‑rich comparators .

Quote Request

Request a Quote for 4-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.